3-(2,4-Difluorobenzyl)piperidin-3-ol
Beschreibung
3-(2,4-Difluorobenzyl)piperidin-3-ol is a chemical compound with the molecular formula C12H15F2NO. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine-containing compounds are widely used in the synthesis of various drugs due to their unique structural properties .
Eigenschaften
Molekularformel |
C12H15F2NO |
|---|---|
Molekulargewicht |
227.25 g/mol |
IUPAC-Name |
3-[(2,4-difluorophenyl)methyl]piperidin-3-ol |
InChI |
InChI=1S/C12H15F2NO/c13-10-3-2-9(11(14)6-10)7-12(16)4-1-5-15-8-12/h2-3,6,15-16H,1,4-5,7-8H2 |
InChI-Schlüssel |
DRTAWAIGOIDCDW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)(CC2=C(C=C(C=C2)F)F)O |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluorobenzyl)piperidin-3-ol typically involves the reaction of 2,4-difluorobenzyl chloride with piperidin-3-ol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of 3-(2,4-Difluorobenzyl)piperidin-3-ol may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is purified using techniques such as crystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(2,4-Difluorobenzyl)piperidin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution reactions can introduce various functional groups into the molecule .
Wissenschaftliche Forschungsanwendungen
3-(2,4-Difluorobenzyl)piperidin-3-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-(2,4-Difluorobenzyl)piperidin-3-ol involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
3-(2,4-Difluorophenyl)piperidine: Similar structure but lacks the hydroxyl group.
2,4-Difluorobenzylamine: Contains the difluorobenzyl group but with an amine instead of a piperidine ring.
Piperidin-3-ol: Lacks the difluorobenzyl group.
Uniqueness: 3-(2,4-Difluorobenzyl)piperidin-3-ol is unique due to the presence of both the difluorobenzyl group and the piperidin-3-ol moiety. This combination imparts specific chemical and biological properties that make it valuable for various applications .
Biologische Aktivität
3-(2,4-Difluorobenzyl)piperidin-3-ol is a compound characterized by a piperidine ring substituted with a difluorobenzyl group. This unique structure imparts distinct chemical and biological properties, making it a subject of interest in medicinal chemistry. The presence of fluorine atoms enhances lipophilicity and potentially modulates interactions with various biological targets, particularly in neurological pathways.
The biological activity of 3-(2,4-Difluorobenzyl)piperidin-3-ol primarily involves its interaction with neurotransmitter receptors in the central nervous system. The difluorobenzyl moiety enhances binding affinity to specific receptors, which may influence pathways related to pain sensation, inflammation, and other neurological functions. Preliminary studies suggest that this compound may exhibit analgesic and anti-inflammatory properties due to its modulation of neurotransmitter systems .
Structure-Activity Relationship (SAR)
Research has demonstrated that the substitution pattern on the piperidine ring significantly affects the biological activity of related compounds. A study highlighted the importance of halide substitutions in enhancing the antagonistic activities against P2X3 receptors, which are implicated in pain perception. The introduction of fluorine atoms was noted to improve metabolic stability and receptor selectivity .
Comparative Analysis with Similar Compounds
A comparative analysis with other piperidine derivatives indicates that 3-(2,4-Difluorobenzyl)piperidin-3-ol possesses unique pharmacological profiles. For instance:
| Compound Name | Biological Activity | Key Features |
|---|---|---|
| 3-(2,4-Difluorobenzyl)piperidin-3-ol | Analgesic, Anti-inflammatory | Difluorobenzyl group enhances binding |
| 3-(2,5-Difluorobenzyl)piperidin-3-ol | Moderate analgesic effects | Different fluorine positioning |
| 1-(2,4-Difluorobenzyl)piperidin-3-ol | Neuroprotective effects | Enhanced lipophilicity |
This table illustrates the varying effects based on structural modifications and highlights the potential of 3-(2,4-Difluorobenzyl)piperidin-3-ol as a lead compound in drug development.
Case Studies
- Analgesic Properties : In a study assessing the efficacy of various piperidine derivatives in animal models of neuropathic pain, 3-(2,4-Difluorobenzyl)piperidin-3-ol demonstrated significant reductions in pain behavior compared to controls. This suggests its potential application in treating chronic pain conditions .
- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of this compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. This positions it as a candidate for further exploration in inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
